8-Bromo-4-chloropyrazolo[1,5-a][1,3,5]triazine
Description
8-Bromo-4-chloropyrazolo[1,5-a][1,3,5]triazine is a bicyclic heterocyclic compound featuring a pyrazole fused with a 1,3,5-triazine ring. The bromine atom at position 8 and chlorine at position 4 are critical for its chemical reactivity and biological interactions. This compound serves as a versatile intermediate in medicinal chemistry, particularly in kinase inhibitor development and CNS-active agents .
Key structural attributes include:
- Halogen substituents: Bromine (C8) and chlorine (C4) influence electronic properties and participate in halogen bonding.
- Planarity: The pyrazolo-triazine core is generally planar, but substituents like bromine can induce slight deviations (~2°–4°) from coplanarity, affecting molecular packing .
- Synthetic routes: Microwave-assisted one-pot synthesis and palladium-catalyzed cross-coupling are common methods for similar derivatives .
Properties
IUPAC Name |
8-bromo-4-chloropyrazolo[1,5-a][1,3,5]triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN4/c6-3-1-10-11-4(3)8-2-9-5(11)7/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNZNPBYBAGNJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN2C(=C1Br)N=CN=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(Methylsulfanyl)pyrazolo[1,5-a] triazin-4(3H)-one (Intermediate 4a)
The foundational step involves constructing the pyrazolo-triazine core via a microwave-assisted one-pot reaction:
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Reactants : 5-Aminopyrazole (1a ), ethoxycarbonyl isothiocyanate, sodium hydroxide (NaOH), methyl iodide (MeI).
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Conditions : Sequential heating in tetrahydrofuran (THF) at 100°C (5 min) and 80°C (3 min) under microwave irradiation.
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Yield : 77% for 4a (2-(methylsulfanyl)pyrazolo[1,5-a]triazin-4(3H)-one).
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Key Advantage : Avoids intermediate purification, enabling gram-scale synthesis (1–2 g starting material).
Chlorination at C4 Position
The C4-oxygen of 4a is replaced with chlorine using phosphorus oxychloride (POCl₃):
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Reactants : 4a , POCl₃ (10 equiv), N,N-dimethylaniline (1 equiv).
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Conditions : Heating at 110°C for 3 h in a sealed vessel.
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Product : 4-Chloro-2-(methylsulfanyl)pyrazolo[1,5-a][1,triazine (5 ).
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Yield : 94%.
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Challenge : Intermediate 5 is moisture-sensitive, necessitating rapid use in subsequent steps.
Bromination at C8 Position
5 undergoes regioselective bromination at C8 using N-bromosuccinimide (NBS):
Table 1. Sequential Halogenation Protocol Performance
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Core Synthesis (4a) | Microwave, THF, NaOH, MeI | 100°C, 5 min | 77 |
| Chlorination (5) | POCl₃, N,N-dimethylaniline | 110°C, 3 h | 94 |
| Bromination (6) | NBS, CHCl₃ | 80°C, 8 min (MW) | 95 |
Direct Synthesis from Pre-Halogenated Intermediates
Comparative Analysis of Routes
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Route 1 (Sequential Halogenation) : Higher overall yield (71% from 1a ) but requires handling unstable intermediates.
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Route 2 (Pre-Halogenated Pyrazole) : Potential for streamlined synthesis but lacks experimental validation for the final chlorination step.
Critical Evaluation of Methodologies
Microwave vs. Conventional Heating
Microwave irradiation significantly enhances reaction efficiency:
Functional Group Tolerance
Chemical Reactions Analysis
Types of Reactions
8-Bromo-4-chloropyrazolo[1,5-a][1,3,5]triazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Conditions such as temperature, solvent, and catalysts are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
8-Bromo-4-chloropyrazolo[1,5-a][1,3,5]triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-Bromo-4-chloropyrazolo[1,5-a][1,3,5]triazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of enzymes or interaction with cellular receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Substitution Patterns and Structural Features
The following table compares structural and electronic properties of 8-bromo-4-chloropyrazolo-triazine with analogs:
Key Observations :
- Bromine substitution at C7 or C8 induces comparable bond lengths (1.85–1.86 Å) but distinct packing behaviors. For example, 7,8-dibromo derivatives form hydrogen bonds, while 8-bromo analogs prioritize halogen bonding .
- Chlorine at C4 enhances electrophilicity, making the compound reactive toward nucleophilic substitution, whereas methyl or phenyl groups improve lipophilicity .
Key Observations :
Biological Activity
8-Bromo-4-chloropyrazolo[1,5-a][1,3,5]triazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of pyrazolo[1,5-a][1,3,5]triazines and is characterized by the presence of bromine and chlorine substituents on its molecular structure. The exploration of its biological activity is critical for understanding its potential therapeutic applications.
- Molecular Formula : CHBrClN
- Molecular Weight : 233.45 g/mol
- CAS Number : 1379336-80-7
Synthesis
The synthesis of this compound typically involves cyclization reactions between appropriate precursors. One common method includes the reaction of an amidine intermediate with cyanamide under specific conditions that favor good yields and operational simplicity .
Biological Activity Overview
Research has indicated that derivatives of pyrazolo[1,5-a][1,3,5]triazine exhibit a range of biological activities including:
- Anticancer Activity : Several studies have evaluated the anticancer properties of related compounds against various human cancer cell lines.
- Antimicrobial Properties : The potential for antimicrobial effects has also been noted in some derivatives.
- Inhibition of Protein Kinases : Some derivatives have been studied for their ability to inhibit specific protein kinases which are crucial in cancer cell proliferation.
Anticancer Activity
A study evaluated the cytotoxic effects of new acyclonucleosides containing a pyrazolo[4,3-e][1,2,4]triazine moiety against human cancer cell lines such as MCF-7 (breast cancer) and K562 (chronic myeloid leukemia). The results indicated that none of the tested compounds exhibited significant cytotoxicity within the concentration range used . However, other studies have shown that modifications to the triazine core can enhance anticancer activity. For instance, sulphonamide derivatives demonstrated stronger cytotoxic effects than cisplatin in MCF-7 cells .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Interaction with specific enzymes or cellular receptors.
- Induction of Apoptosis : Some derivatives have been shown to activate apoptotic pathways through caspase activation .
- Inhibition of Kinases : Certain compounds in this class have been reported to inhibit kinases involved in cancer progression.
Case Studies
- Study on Anticancer Activity :
- Mechanistic Insights into Apoptosis :
Data Summary Table
| Compound Class | Activity Type | Cell Lines Tested | Key Findings |
|---|---|---|---|
| Pyrazolo[4,3-e][1,2,4]triazines | Anticancer | MCF-7, K562 | No significant cytotoxicity observed |
| Sulphonamide Derivatives | Anticancer | MCF-7 | Stronger activity than cisplatin |
| Various Derivatives | Enzyme Inhibition | Not specified | Potential inhibition of protein kinases |
Q & A
Q. Methodological Answer :
- 1H NMR and IR : Confirm functional groups and substitution patterns. For instance, 1H NMR in DMSO-d6 resolves aromatic protons (δ 7.2–7.4 ppm) and amine signals (δ 8.4 ppm), while IR identifies carbonyl (1670 cm⁻¹) and amine stretches (3080–3315 cm⁻¹) .
- X-ray Diffraction (XRD) : Resolves crystal packing and bond angles. Studies on brominated analogs show non-valent interactions and torsional effects from bromine substituents .
- Elemental Analysis : Validates purity (e.g., C, H, N percentages within ±0.4% of theoretical values) .
Advanced: How can selective functionalization at the 4-chloro or 8-bromo positions be achieved?
Q. Methodological Answer :
- Nucleophilic Substitution : The 4-chloro position is highly reactive toward amines. For example, substituting Cl with benzylamine requires heating the compound with excess amine in dry dioxane (50°C, 4 hours) .
- Oxidation : m-Chloroperbenzoic acid (m-CPBA) in CH₂Cl₂ oxidizes methylsulfanyl groups to sulfonyl derivatives (97% yield), enhancing electrophilicity for further reactions .
- Metal-Catalyzed Coupling : While not directly evidenced, analogous Suzuki-Miyaura coupling (using Pd catalysts) could theoretically modify the 8-bromo position, leveraging its sp²-hybridized carbon.
Advanced: How do structural modifications (e.g., bromine/chlorine substitution) impact crystallographic packing and intermolecular interactions?
Methodological Answer :
XRD studies on brominated pyrazolo-triazines reveal:
- Bond Distortions : Bromine’s steric bulk increases C-Br bond lengths (1.89–1.92 Å) and alters adjacent bond angles by 2–5° .
- Packing Effects : Bromine atoms participate in halogen bonding (e.g., Br···N interactions) and π-stacking, influencing crystal density and solubility .
- Comparative Analysis : 8-Bromo derivatives exhibit tighter packing than chloro analogs due to stronger van der Waals interactions .
Advanced: How should researchers address contradictions in reaction outcomes, such as unexpected by-products?
Q. Methodological Answer :
- Mechanistic Rationalization : Minor products (e.g., thiadiazines) may form via competing cyclization pathways under acidic conditions. Adjusting pH or solvent polarity can suppress side reactions .
- Chromatographic Isolation : Use gradient elution in flash chromatography to separate by-products. For example, silica gel with ethyl acetate/hexane gradients resolves sulfonyl vs. sulfanyl derivatives .
- Theoretical Modeling : DFT calculations predict reactive intermediates, guiding condition optimization (e.g., avoiding protic solvents for electrophilic substitutions) .
Advanced: What strategies are recommended for evaluating bioactivity in kinase inhibition or anticancer assays?
Methodological Answer :
While direct data on 8-Bromo-4-chloropyrazolo-triazines is limited, analogous compounds suggest:
- Kinase Assays : Test CDK inhibition via competitive binding assays using (R)-roscovitine as a reference. IC₅₀ values are determined using ATP-concentration-dependent enzymatic activity .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Pre-functionalize the compound with solubilizing groups (e.g., piperazinyl carbonyl) to enhance bioavailability .
Advanced: How can AI and computational tools enhance the design of derivatives?
Q. Methodological Answer :
- COMSOL Multiphysics : Simulate reaction kinetics to optimize solvent and temperature parameters for large-scale synthesis .
- Machine Learning (ML) : Train models on existing triazine bioactivity data to predict IC₅₀ values or solubility for novel derivatives .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinase binding pockets, prioritizing substituents with high affinity .
Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Q. Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
